

An In-depth Technical Guide to Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 5-aminobenzo[d]oxazole-2-carboxylate

Cat. No.: B1288156

[Get Quote](#)

Disclaimer: Detailed experimental data for **Methyl 5-aminobenzo[d]oxazole-2-carboxylate** is not extensively available in public literature. This guide provides available data for the specific compound and supplements it with information on the broader class of benzoxazole derivatives to offer a comprehensive overview for research and development purposes.

Introduction

Methyl 5-aminobenzo[d]oxazole-2-carboxylate is a heterocyclic organic compound featuring a benzoxazole core. The benzoxazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.^{[1][2]} Derivatives of this scaffold have shown a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and immunosuppressive properties.^{[2][3]} This guide outlines the known properties, a putative synthesis protocol, and the potential biological significance of **Methyl 5-aminobenzo[d]oxazole-2-carboxylate**, targeting researchers and professionals in drug development.

Physicochemical Properties

Quantitative data for **Methyl 5-aminobenzo[d]oxazole-2-carboxylate** is limited. The following table summarizes the available information.

Property	Value	Source
CAS Number	56388-02-4	[4]
Molecular Formula	C ₉ H ₈ N ₂ O ₃	[4]
Molecular Weight	192.17 g/mol	[4]
Synonyms	2-AMINO-BENZOXAZOLE-5-CARBOXYLIC ACID METHYL ESTER	[4]

Note: Properties such as melting point, boiling point, and solubility are not readily available in the reviewed literature.

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for **Methyl 5-aminobenzo[d]oxazole-2-carboxylate** is not detailed in the available public literature. However, a plausible synthetic route can be extrapolated from general methods for synthesizing benzoxazole derivatives. A common approach involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its derivative.[\[1\]](#)[\[2\]](#)

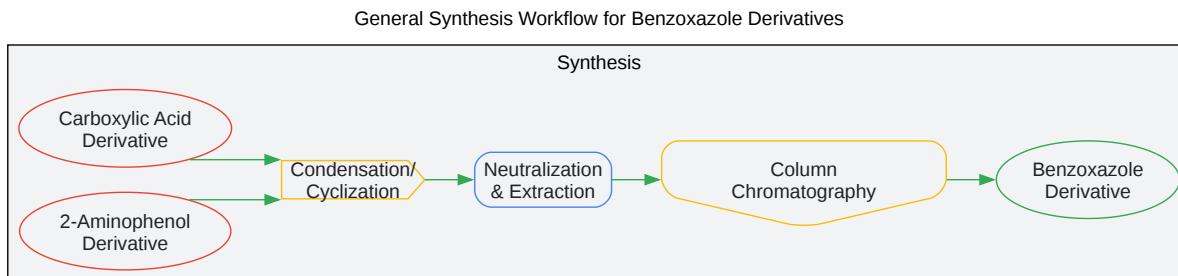
Hypothetical Synthesis Protocol:

This protocol is adapted from established methods for the synthesis of similar benzoxazole structures.

Objective: To synthesize **Methyl 5-aminobenzo[d]oxazole-2-carboxylate** from a suitable 2-aminophenol precursor.

Materials:

- Methyl 3,4-diaminobenzoate
- Oxalic acid or a derivative (e.g., ethyl oxalyl chloride)
- Polyphosphoric acid (PPA) or another suitable condensing agent


- Sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

- Condensation: A mixture of Methyl 3,4-diaminobenzoate and an equimolar amount of oxalic acid is heated in the presence of a dehydrating agent like polyphosphoric acid. The reaction is typically stirred at an elevated temperature (e.g., 100-150°C) for several hours.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and then neutralized with a saturated solution of sodium bicarbonate.
- Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are then washed with brine.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **Methyl 5-aminobenzo[d]oxazole-2-carboxylate**.

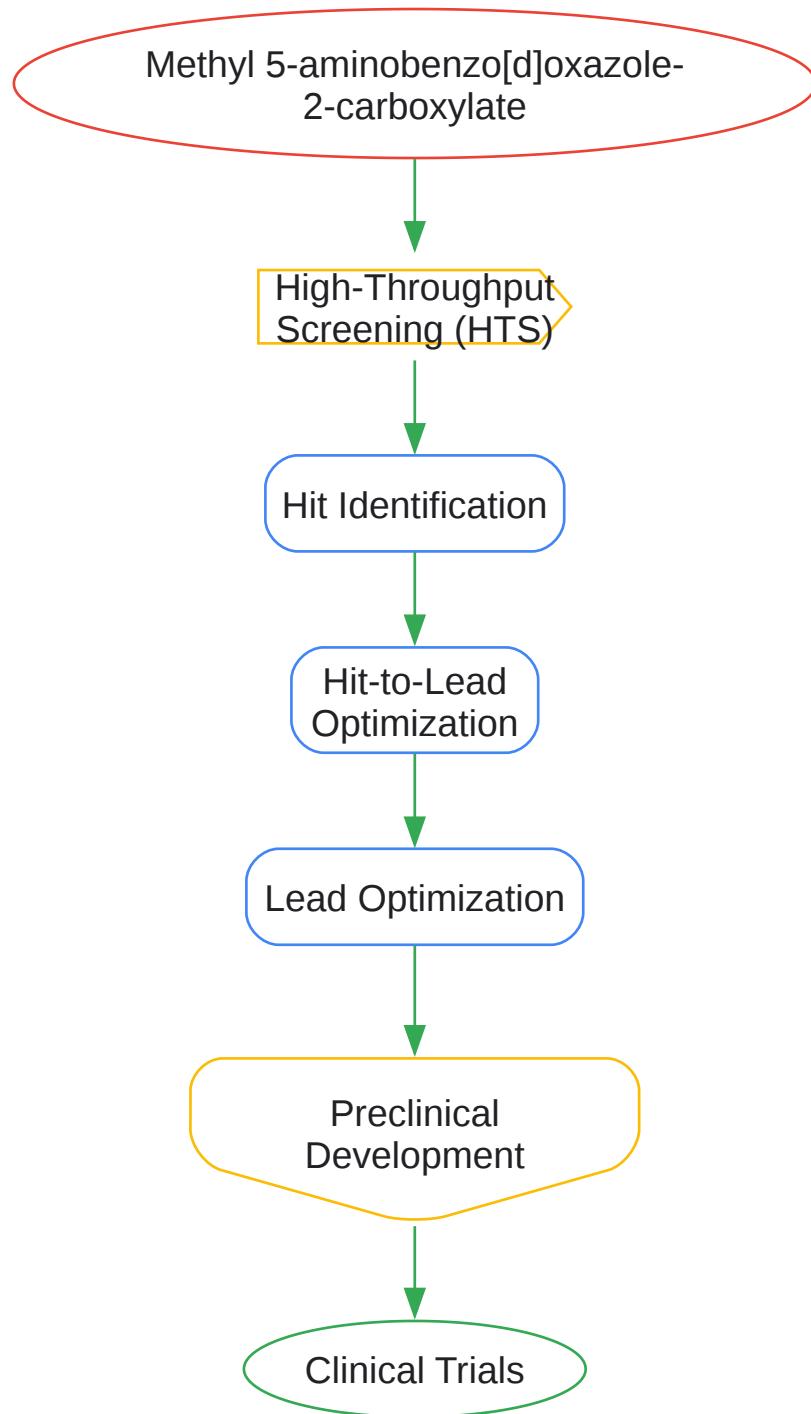
Characterization: The final product would be characterized using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Below is a generalized workflow for the synthesis of benzoxazole derivatives.

[Click to download full resolution via product page](#)

General workflow for the synthesis of benzoxazole derivatives.

Biological Activity and Potential Applications


While specific biological data for **Methyl 5-aminobenzo[d]oxazole-2-carboxylate** is scarce, the benzoxazole core is a well-established pharmacophore.

- **Anti-inflammatory Activity:** Certain 2-arylbenzoxazole-5-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[\[2\]](#)
- **Antimicrobial and Antifungal Activity:** Various benzoxazole derivatives have shown potent activity against a range of microbes, including Gram-positive bacteria and pathogenic fungi.[\[2\]](#)[\[3\]](#)
- **Anticancer and Cytotoxic Activity:** The benzoxazole moiety is a key component in compounds investigated for their anticancer properties, with some derivatives showing toxicity towards cancer cell lines.[\[2\]](#)[\[3\]](#)
- **Serotonin 5-HT3 Receptor Antagonism:** A class of 2-substituted benzoxazole carboxamides has been identified as potent 5-HT3 receptor antagonists, suggesting potential applications in treating conditions like irritable bowel syndrome.[\[5\]](#)

- Inhibition of Sphingosine-1-phosphate Transporter (Spns2): 2-Aminobenzoxazole derivatives have been identified as potent inhibitors of Spns2, a target for autoimmune diseases.[6]

Given these precedents, **Methyl 5-aminobenzo[d]oxazole-2-carboxylate** is a valuable candidate for screening in various biological assays to explore its therapeutic potential. A typical high-throughput screening cascade for a new chemical entity is visualized below.

Drug Discovery Screening Cascade

[Click to download full resolution via product page](#)

A generalized workflow for a drug discovery screening cascade.

Conclusion

Methyl 5-aminobenzo[d]oxazole-2-carboxylate belongs to the versatile family of benzoxazoles, which are of significant interest in medicinal chemistry. While specific data for this compound is limited, the known biological activities of related derivatives suggest its potential as a valuable building block for the development of new therapeutic agents. Further research is warranted to synthesize and evaluate its physicochemical and biological properties to fully understand its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METHYL 2-AMINOBENZO[D]OXAZOLE-5-CARBOXYLATE - 产品搜索 - page 1 - ChemCD_化学云数据库 [cn.chemcd.com]
- 5. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-aminobenzo[d]oxazole-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1288156#what-are-the-properties-of-methyl-5-aminobenzo-d-oxazole-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com